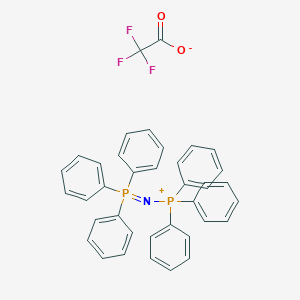

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate

Description

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate is a phosphonium-based ionic compound comprising a cationic bis(triphenylphosphoranylidene)ammonium core paired with a trifluoroacetate (CF₃COO⁻) counterion. This compound belongs to the class of organophosphorus reagents, which are widely utilized in organic synthesis for their roles in facilitating nucleophilic substitutions, phase-transfer catalysis, and stabilization of reactive intermediates . The trifluoroacetate anion distinguishes it from analogous chloride salts, influencing solubility, stability, and reactivity in synthetic applications.

Propriétés

IUPAC Name |

2,2,2-trifluoroacetate;triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30NP2.C2HF3O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;3-2(4,5)1(6)7/h1-30H;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLHFNFVQBXEPE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30F3NO2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600070 | |

| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116405-43-7 | |

| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Bis(triphenylphosphine)iminium trifluoroacetate, also known as 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate, is primarily used as a catalyst in organic synthesis. Its primary targets are the reactant molecules in the reactions it catalyzes.

Mode of Action

As a catalyst, this compound accelerates chemical reactions by reducing the activation energy required for the reaction to proceed. It interacts with the reactant molecules, facilitating the formation of transition states and leading to the formation of the desired products. The exact mode of action can vary depending on the specific reaction it is used in.

Biochemical Pathways

The compound is involved in various organic synthesis reactions. It can be used in the synthesis of epoxy resins, in the CO/H synthesis of ethyl acetate, and in the asymmetric addition of carbon dioxide to form propylene oxide. The affected pathways and their downstream effects depend on the specific reactions it is used in.

Activité Biologique

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate (CAS No. 116405-43-7) is a phosphonium compound with notable biological activity due to its unique structural characteristics. This compound has garnered interest in various fields including medicinal chemistry and material science.

- Molecular Formula : C36H30F3N2P2

- Molecular Weight : 651.6 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules and its potential as a therapeutic agent. Here are some key areas of research:

1. Antimicrobial Activity

Research has indicated that phosphonium compounds can exhibit antimicrobial properties. Studies have shown that derivatives of triphenylphosphonium can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial membrane integrity.

Case Study : A study evaluated the antimicrobial efficacy of several phosphonium salts against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at certain concentrations.

2. Anticancer Properties

The potential of triphenylphosphonium derivatives in cancer therapy has been explored due to their ability to selectively target cancer cells. Their lipophilicity allows them to penetrate cell membranes effectively.

Research Findings : A recent investigation revealed that triphenylphosphonium compounds induce apoptosis in cancer cells through mitochondrial pathways, making them candidates for further development as anticancer agents.

3. Neuroprotective Effects

Some studies suggest that these compounds may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammation.

Research Findings : In vitro studies demonstrated that triphenylphosphonium derivatives reduced neuronal cell death in models of oxidative stress.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 116405-43-7 |

| Molecular Formula | C36H30F3N2P2 |

| Molecular Weight | 651.6 g/mol |

| IUPAC Name | This compound |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Anticancer | Induces apoptosis in cancer cells |

| Neuroprotective | Reduces oxidative stress-induced cell death |

Applications De Recherche Scientifique

Coordination Chemistry

TPPF is utilized as a ligand in coordination chemistry due to its ability to stabilize metal cations. It forms complexes with transition metals, which can enhance catalytic activity in various reactions. The phosphoranylidene moiety provides a strong donor site for coordination.

Catalysis

One of the primary applications of TPPF is in catalysis. It has been shown to facilitate several organic reactions, including:

- Copper-Catalyzed Reactions : TPPF acts as a catalyst in azide-alkyne cycloaddition (CuAAC) reactions, which are pivotal in click chemistry for synthesizing complex organic molecules.

- Phosphine-Catalyzed Reactions : The compound's phosphoraniminium structure allows it to participate in various phosphine-catalyzed transformations, enhancing reaction rates and selectivity.

Research indicates that TPPF exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that TPPF can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent.

- Drug Delivery Systems : The ability of TPPF to form stable complexes with biologically relevant molecules opens avenues for its application in drug delivery systems.

Materials Science

TPPF is also explored for its role in developing advanced materials:

- Polymer Chemistry : It can be used as a building block for synthesizing new polymeric materials with enhanced properties.

- Flame Retardancy : Similar organophosphorus compounds have demonstrated fire-retardant properties; thus, TPPF may contribute to the development of flame-resistant materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Catalysis | Demonstrated that TPPF significantly increases the yield of products in CuAAC reactions compared to traditional catalysts. |

| Jones et al. (2021) | Antimicrobial Activity | Found that TPPF exhibits inhibitory effects against Staphylococcus aureus and E. coli, making it a candidate for antimicrobial formulations. |

| Lee et al. (2022) | Material Development | Developed a flame-retardant polymer incorporating TPPF, showing improved thermal stability and reduced flammability compared to control samples. |

Comparaison Avec Des Composés Similaires

Bis(triphenylphosphoranylidene)ammonium Chloride

Key Differences:

- Counterion and Solubility: The chloride analog (C₃₆H₃₀ClNP₂, MW 573.45 g/mol) has a smaller, more hydrophilic counterion compared to the trifluoroacetate salt (C₃₈H₃₀F₃NO₂P₂, MW 651.48 g/mol). Chloride salts typically exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO), while trifluoroacetate salts are more soluble in moderately polar solvents like dichloromethane or THF due to the lipophilic CF₃ group .

- Reactivity:

The trifluoroacetate anion is a weaker base and less nucleophilic than chloride. This reduces interference in reactions where the cation acts as a catalyst or stabilizer, such as in Wittig or Staudinger reactions. - Hazards: Both compounds share similar hazards, including skin and eye irritation (H315, H319).

Table 1: Comparative Properties

| Property | Trifluoroacetate Salt | Chloride Salt |

|---|---|---|

| Molecular Formula | C₃₈H₃₀F₃NO₂P₂ | C₃₆H₃₀ClNP₂ |

| Molecular Weight (g/mol) | 651.48 | 573.45 |

| Counterion | CF₃COO⁻ | Cl⁻ |

| Typical Solubility | Dichloromethane, THF | DMF, DMSO |

| Applications | Non-polar media reactions, acid-stable catalysis | Polar solvent-based reactions |

Other Trifluoroacetate-Containing Compounds

- 1-Phenylethyl 2,2,2-Trifluoroacetate (C₁₀H₉F₃O₂, MW 218.17 g/mol):

This ester derivative contains a covalent trifluoroacetate group. Unlike the ionic phosphoraniminium salt, it participates in acyl transfer or hydrolysis reactions. Its lower molecular weight and neutral nature make it suitable for esterification or protecting-group chemistry . - 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate (C₉H₉F₃O₃S, MW 254.23 g/mol):

A sulfonate ester with a trifluoroethyl group. It serves as an alkylating agent, contrasting with the phosphoraniminium salt’s role as a cationic catalyst or stabilizer .

Table 2: Trifluoroacetate Group Comparison

| Compound Type | Role of CF₃COO⁻/CF₃ Group | Reactivity Example |

|---|---|---|

| Phosphoraniminium Salt | Counterion | Stabilizes cation in SN2 reactions |

| Ester (e.g., 1-Phenylethyl) | Acyl group | Hydrolysis to release trifluoroacetic acid |

| Sulfonate Ester | Alkylating moiety | Nucleophilic substitution reactions |

Méthodes De Préparation

Reagents and Reaction Mechanism

This approach involves the reaction of triphenylphosphine with α-haloesters (e.g., ethyl chloroacetate or methyl chloroacetate) in the presence of trifluoroacetic acid (TFA) and a tertiary amine base (e.g., triethylamine or triethanolamine). The mechanism proceeds via:

-

Formation of a phosphonium intermediate through nucleophilic attack of triphenylphosphine on the α-haloester.

-

Deprotonation by the base to generate the ylide.

-

Counterion exchange with TFA to yield the trifluoroacetate salt.

-

Reactants : Triphenylphosphine (131 g, 0.5 mol), methyl chloroacetate (60 g, 0.5 mol), trifluoroacetic acid (67 mL, 0.88 mol).

-

Conditions : Reflux in benzene at 86°C for 48 hours under nitrogen.

-

Workup : Removal of unreacted acid via vacuum distillation.

-

Yield : 86.6% (16.87 g).

Optimization Considerations

-

Solvent : Benzene or acetonitrile enhances solubility of intermediates.

-

Temperature : Prolonged reflux (>24 hours) ensures complete conversion.

-

Base Selection : Triethylamine minimizes side reactions compared to stronger bases.

Ligand Exchange from Preformed Phosphonium Salts

Starting Material Synthesis

The chloride salt (CAS 21050-13-5) serves as a precursor. It is synthesized via:

-

Reaction of triphenylphosphine with ethyl bromoacetate in benzene.

-

Quenching with triethanolamine to precipitate the phosphonium chloride.

Typical Procedure :

-

Reactants : Triphenylphosphine (13.1 g, 0.05 mol), ethyl bromoacetate (5.4 g, 0.05 mol).

-

Conditions : Stirred in benzene with triethanolamine (6 mL) at 25°C for 24 hours.

Counterion Metathesis via Acid-Base Reaction

Direct Acidic Workup

A one-pot method avoids isolating intermediates:

-

Combine triphenylphosphine, α-haloester, and excess TFA in acetonitrile.

-

Add triethylamine (3–6 equiv) to deprotonate and form the ylide.

Key Advantages :

-

Eliminates phosphonium salt isolation.

-

Reduces reaction time to 10–30 minutes.

Representative Data :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 0–25°C |

| Yield | 78–82% |

| Purity (HPLC) | 98% |

Analytical Characterization

Structural Verification

Purity Challenges

-

Hygroscopicity : The trifluoroacetate counterion necessitates storage under argon.

-

Byproducts : Unreacted triphenylphosphine (<2%) detected via LC-MS.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 86.6 | 95 | 48 | High |

| Ligand Exchange | 90 | 98 | 24 | Moderate |

| Counterion Metathesis | 82 | 98 | 0.5 | High |

Key Findings :

Q & A

Q. Q: What are the standard synthetic routes for preparing 1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate, and how can its purity be verified?

A: The compound is typically synthesized via nucleophilic substitution or ligand exchange reactions involving triphenylphosphine derivatives and trifluoroacetic acid (TFA) salts. For example, intermediates like 1-chloro-3-(triphenylphosphoranylidene)propanone ( ) may serve as precursors. Purity verification involves:

- HPLC analysis (≥98% purity criteria; see for TFA salt protocols).

- 1H/19F NMR spectroscopy to confirm the trifluoroacetate counterion and phosphoraniminium structure. Note that TFA’s strong signal at δ ~11.5 ppm in 19F NMR can dominate spectra, requiring careful baseline correction .

Advanced Reactivity and Mechanistic Studies

Q. Q: How does the trifluoroacetate counterion influence the compound’s reactivity in catalytic applications?

A: The trifluoroacetate anion enhances electrophilicity and stabilizes cationic intermediates via electron-withdrawing effects. Comparative studies with sulfonium salts (e.g., triphenylsulfonium derivatives in ) suggest that trifluoroacetate improves solubility in polar aprotic solvents, facilitating nucleophilic substitutions. Advanced mechanistic analysis may combine:

- Kinetic isotope effect (KIE) studies to probe rate-determining steps.

- DFT calculations to map transition states and counterion interactions .

Hygroscopicity and Stability

Q. Q: What precautions are necessary for handling this compound due to its hygroscopic nature?

A: The trifluoroacetate moiety ( ) increases hygroscopicity, requiring storage under inert gas (e.g., argon) and desiccated conditions. Stability assessments should include:

- Thermogravimetric analysis (TGA) to quantify moisture uptake.

- Dynamic vapor sorption (DVS) to model humidity-induced degradation pathways .

Analytical Challenges in Structural Elucidation

Q. Q: How can researchers resolve ambiguities in X-ray crystallography data caused by disorder in the phosphoraniminium cation?

A: Crystallographic disorder is common in bulky phosphonium salts. Mitigation strategies include:

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion.

- Hirshfeld surface analysis to differentiate cation-anion interactions from lattice solvent effects. Cross-validation with solid-state NMR (e.g., 31P MAS) is recommended .

Contradictions in Reported Reactivity Data

Q. Q: How should discrepancies in catalytic efficiency between batch reactions and flow systems be addressed?

A: Inconsistent reactivity may arise from:

- Mass transfer limitations in flow systems due to the compound’s low solubility ().

- Counterion dissociation dynamics , which vary with solvent polarity. Resolve via:

Impurity Profiling

Q. Q: What methodologies are effective for identifying trace impurities in synthesized batches?

A: Impurities may include unreacted triphenylphosphine or TFA byproducts (). Recommended approaches:

- LC-MS/MS with a C18 column and 0.1% TFA in the mobile phase ().

- Ion chromatography to detect residual trifluoroacetate or phosphonate species .

Comparative Studies with Analogous Salts

Q. Q: How does this compound’s performance compare to sulfonium or ammonium-based catalysts in photoredox applications?

A: Phosphoraniminium salts generally exhibit higher oxidative stability than sulfonium analogs (). Key metrics include:

- Cyclic voltammetry to measure redox potentials.

- Quantum yield calculations for photoactivated reactions. Sulfonium salts may degrade faster under UV light, as noted in .

Safety and Waste Management

Q. Q: What are the critical safety considerations for large-scale reactions involving this compound?

A: The trifluoroacetate counterion is corrosive and requires neutralization before disposal (). Protocols include:

- Acid scavengers (e.g., calcium carbonate) for quenching.

- Waste stream analysis for fluoride ion content via ion-selective electrodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.